molecular formula C10H25Cl2MnN5 B1224986 MNPAM cpd CAS No. 150996-10-4

MNPAM cpd

Cat. No.: B1224986
CAS No.: 150996-10-4
M. Wt: 341.18 g/mol
InChI Key: OUFRIFBWDYXPAQ-UHFFFAOYSA-L
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Description

Manganese(II) pentaazamacrocyclic complex (MNPAM cpd) is a coordination compound that features a manganese ion coordinated to a macrocyclic ligand containing five nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manganese(II) pentaazamacrocyclic complex typically involves the reaction of manganese salts with a pentaazamacrocyclic ligand under controlled conditions. One common method includes the use of manganese(II) chloride and the macrocyclic ligand in a solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete complexation.

Industrial Production Methods

Industrial production of manganese(II) pentaazamacrocyclic complex may involve large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Manganese(II) pentaazamacrocyclic complex undergoes various chemical reactions, including:

    Oxidation: The manganese center can be oxidized to higher oxidation states.

    Reduction: The complex can be reduced back to manganese(II) from higher oxidation states.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines under mild conditions.

Major Products

    Oxidation: Higher oxidation state manganese complexes.

    Reduction: Manganese(II) complex.

    Substitution: New manganese complexes with different ligands.

Scientific Research Applications

Manganese(II) pentaazamacrocyclic complex has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its redox properties.

    Biology: Acts as a mimic for manganese superoxide dismutase, providing insights into the enzyme’s mechanism and potential therapeutic applications.

    Medicine: Investigated for its potential in treating diseases related to oxidative stress, such as neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of manganese(II) pentaazamacrocyclic complex involves its ability to undergo redox reactions, which allows it to mimic the activity of manganese superoxide dismutase. The complex can catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

  • Manganese(III) pentaazamacrocyclic complex
  • Iron(II) pentaazamacrocyclic complex
  • Copper(II) pentaazamacrocyclic complex

Uniqueness

Manganese(II) pentaazamacrocyclic complex is unique due to its specific redox properties and ability to mimic manganese superoxide dismutase. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in both biological and industrial applications.

Properties

IUPAC Name

manganese(2+);1,4,7,10,13-pentazacyclopentadecane;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N5.2ClH.Mn/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1;;;/h11-15H,1-10H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFRIFBWDYXPAQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNCCN1.[Cl-].[Cl-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25Cl2MnN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934140
Record name Manganese(2+) chloride--1,4,7,10,13-pentaazacyclopentadecane (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150996-10-4
Record name SC 52608
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150996104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese(2+) chloride--1,4,7,10,13-pentaazacyclopentadecane (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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